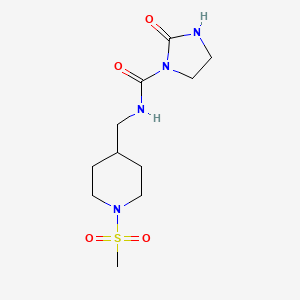
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide typically involves multiple steps, starting with the preparation of the piperidine and imidazolidine intermediates. The piperidine ring can be synthesized through hydrogenation or cyclization reactions, while the imidazolidine ring is often formed via condensation reactions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of continuous flow reactors and advanced purification techniques to meet industrial standards.
化学反応の分析
Types of Reactions
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Common reagents used in these reactions include methanesulfonic acid for sulfonylation, hydrogen peroxide for oxidation, and sodium borohydride for reduction . Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfone derivatives, while reduction can produce alcohols or amines.
科学的研究の応用
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in oxidative stress and cellular signaling pathways .
類似化合物との比較
Similar Compounds
Similar compounds include other piperidine and imidazolidine derivatives, such as:
- Piperidine-4-carboxamide
- Imidazolidine-2-one
- Methylsulfonyl piperidine derivatives
Uniqueness
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide is unique due to its combination of functional groups and rings, which confer distinct chemical and biological properties.
生物活性
N-((1-(methylsulfonyl)piperidin-4-yl)methyl)-2-oxoimidazolidine-1-carboxamide, also referred to by its CAS number 851308-25-3, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H18N4O3S with a molecular weight of approximately 298.36 g/mol. The structure features a piperidine ring substituted with a methylsulfonyl group and an imidazolidine moiety.
Anti-inflammatory Activity
Research has indicated that compounds similar to this compound may exhibit anti-inflammatory properties. For instance, studies have shown that related sulfonamide derivatives can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-2 and IL-6 in various cellular models . This suggests that the compound could potentially modulate inflammatory pathways.
Antitumor Effects
Preliminary studies suggest that the compound may possess antitumor activity. In vitro assays have demonstrated that similar compounds can induce apoptosis in cancer cell lines through mechanisms involving the downregulation of anti-apoptotic proteins like Bcl-2 and upregulation of pro-apoptotic factors .
Case Study 1: In Vivo Antitumor Activity
A study evaluated the effects of a structurally related compound on tumor growth in murine models. The results indicated significant tumor inhibition rates compared to control groups, suggesting potential efficacy in cancer therapy .
| Group | Tumor Inhibition Rate (%) |
|---|---|
| Control | 0 |
| Treatment A | 39.73 |
| Treatment B | 48.04 |
| Combination Treatment | 65.94 |
Case Study 2: Anti-inflammatory Mechanism
In a separate investigation, the compound's ability to modulate inflammatory responses was assessed using lipopolysaccharide (LPS)-activated macrophages. The results showed a marked decrease in nitric oxide production, indicating that the compound may exert its anti-inflammatory effects by inhibiting pathways involved in macrophage activation .
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely unexplored. However, related compounds typically exhibit moderate bioavailability and are metabolized via hepatic pathways, which may influence their therapeutic applications.
Safety and Toxicology
Toxicological assessments are crucial for determining the safety profile of new compounds. Initial studies on similar sulfonamide derivatives have raised concerns regarding potential genotoxic effects, necessitating further investigation into the safety of this compound .
特性
IUPAC Name |
N-[(1-methylsulfonylpiperidin-4-yl)methyl]-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N4O4S/c1-20(18,19)14-5-2-9(3-6-14)8-13-11(17)15-7-4-12-10(15)16/h9H,2-8H2,1H3,(H,12,16)(H,13,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPXZUYBIWKXDPX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CNC(=O)N2CCNC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N4O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














